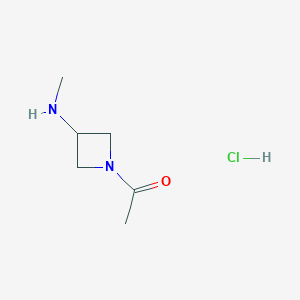

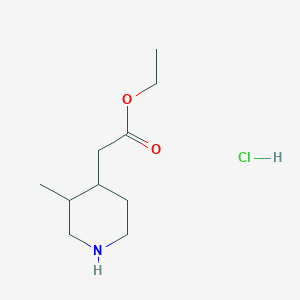

![molecular formula C11H13N5O B1434431 3-环丙基-5-(5,6,7,8-四氢咪唑并[1,2-a]吡嗪-2-基)-1,2,4-恶二唑 CAS No. 1955547-14-4](/img/structure/B1434431.png)

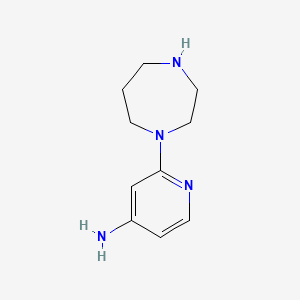

3-环丙基-5-(5,6,7,8-四氢咪唑并[1,2-a]吡嗪-2-基)-1,2,4-恶二唑

描述

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole, also known as 3-CP-THIP, is a novel compound that has been studied for its psychostimulant, anti-inflammatory, and analgesic properties. It is a derivative of the imidazopyridine scaffold, which has been studied for its potential use in the treatment of a variety of diseases and conditions. 3-CP-THIP has been shown to possess a variety of pharmacological activities, including antinociceptive, anti-inflammatory, and psychostimulant effects. This review will provide an overview of the synthesis, biological activities, and potential therapeutic applications of 3-CP-THIP.

科学研究应用

Antimycobacterial Applications

Research has demonstrated that derivatives of 1,2,4-oxadiazole, such as the subject compound, have been synthesized and tested against Mycobacterium tuberculosis, exhibiting varying degrees of potency. These compounds act as carboxylic acid isosteres, with modifications aimed at improving cellular permeability and activity against mycobacterial infections (Gezginci, Martin, & Franzblau, 1998; Gezginci, Martin, & Franzblau, 2001).

Anti-protozoal Activity

Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole moieties have shown significant anti-protozoal activity. Through bioisosterism, novel oxadiazolyl pyrrolo triazole diones were synthesized and exhibited promising in vitro anti-protozoal activities, suggesting potential for the development of new anti-protozoal agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

GABAA/Benzodiazepine Receptor Interaction

Research into the interaction of compounds like 3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole with the GABAA/benzodiazepine receptor has identified a series of imidazo[1,5-a]quinoxaline amides and carbamates that bind with high affinity. These compounds demonstrate a range of intrinsic efficacies, offering insights into the modulation of GABAergic neurotransmission (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Synthesis and Photolysis Applications

The 1,3-dipolar cycloaddition reactions involving 1,2,4-oxadiazoles have been explored for synthesizing novel heterocyclic compounds. These reactions, particularly when involving diazopropane and maleimide, can lead to unexpected products with potential applications in materials science and organic synthesis (Hamadi, Louhichi, & Msaddek, 2007).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, have been synthesized and assessed for in vitro anti-cancer activity. One of the compounds showed a mean IC50 value of 5.66 μM, indicating its potential as an antitumor agent (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

属性

IUPAC Name |

3-cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-7(1)10-14-11(17-15-10)8-6-16-4-3-12-5-9(16)13-8/h6-7,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDJGTYPVLIZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CN4CCNCC4=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

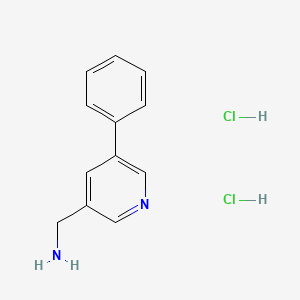

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B1434360.png)

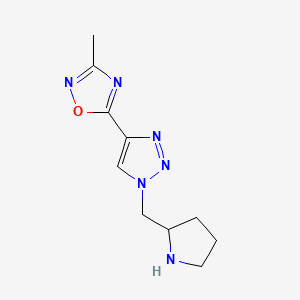

![1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1434363.png)

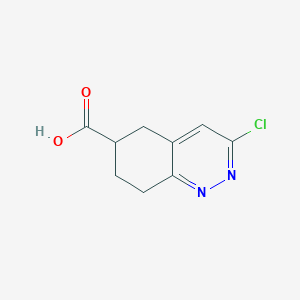

![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)